Cas no 2379538-68-6 (N-(4-bromo-2-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine)

N-(4-bromo-2-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine 化学的及び物理的性質
名前と識別子
-
- N-(4-bromo-2-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine
- 2379538-68-6
- SCHEMBL21497072
- EN300-738566
-
- インチ: 1S/C10H12BrN3O/c1-15-9-6-7(11)2-3-8(9)14-10-12-4-5-13-10/h2-3,6H,4-5H2,1H3,(H2,12,13,14)
- InChIKey: JZOVBUCAXMQZDO-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C=1)OC)NC1=NCCN1
計算された属性
- せいみつぶんしりょう: 269.01637g/mol
- どういたいしつりょう: 269.01637g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 247
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.6Ų
- 疎水性パラメータ計算基準値(XlogP): 1.4
N-(4-bromo-2-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-738566-0.1g |
N-(4-bromo-2-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine |
2379538-68-6 | 95.0% | 0.1g |
$490.0 | 2025-03-11 | |
Enamine | EN300-738566-2.5g |
N-(4-bromo-2-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine |
2379538-68-6 | 95.0% | 2.5g |
$1089.0 | 2025-03-11 | |
Enamine | EN300-738566-5.0g |
N-(4-bromo-2-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine |
2379538-68-6 | 95.0% | 5.0g |
$1614.0 | 2025-03-11 | |
Enamine | EN300-738566-0.05g |
N-(4-bromo-2-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine |
2379538-68-6 | 95.0% | 0.05g |
$468.0 | 2025-03-11 | |
Enamine | EN300-738566-0.5g |
N-(4-bromo-2-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine |
2379538-68-6 | 95.0% | 0.5g |
$535.0 | 2025-03-11 | |
Enamine | EN300-738566-10.0g |
N-(4-bromo-2-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine |
2379538-68-6 | 95.0% | 10.0g |
$2393.0 | 2025-03-11 | |
Enamine | EN300-738566-1.0g |
N-(4-bromo-2-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine |
2379538-68-6 | 95.0% | 1.0g |
$557.0 | 2025-03-11 | |
Enamine | EN300-738566-0.25g |
N-(4-bromo-2-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine |
2379538-68-6 | 95.0% | 0.25g |
$513.0 | 2025-03-11 |
N-(4-bromo-2-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine 関連文献
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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5. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
N-(4-bromo-2-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amineに関する追加情報
N-(4-Bromo-2-Methoxyphenyl)-4,5-Dihydro-1H-Imidazol-2-Amine: A Comprehensive Overview
The compound N-(4-bromo-2-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine (CAS No. 2379538-68-6) is a highly specialized organic compound with significant potential in various fields of chemical research and application. This compound belongs to the class of imidazole derivatives, which are widely studied due to their unique chemical properties and biological activities. The structure of this compound is characterized by a substituted phenyl group attached to an imidazole ring, making it a valuable substrate for further functionalization and exploration in drug discovery and materials science.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound, leveraging cutting-edge methodologies such as palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis. These techniques not only enhance the efficiency of the synthesis process but also ensure high purity and structural integrity of the final product. The imidazole ring in this compound is particularly interesting due to its ability to act as a hydrogen bond donor and acceptor, which is crucial for its interactions in biological systems.
One of the most promising applications of N-(4-bromo-2-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine lies in its potential as a building block for drug development. Researchers have demonstrated that imidazole derivatives can exhibit potent anti-inflammatory, antioxidant, and anticancer activities. For instance, studies have shown that this compound can modulate key enzymes involved in inflammatory pathways, making it a potential candidate for treating chronic inflammatory diseases.
In addition to its therapeutic applications, this compound has also garnered attention in the field of materials science. The bromo group and methoxy group substitutions on the phenyl ring contribute to its electronic properties, making it suitable for use in organic electronics and optoelectronic devices. Recent research has explored its role as a dopant in organic semiconductors, where it enhances charge transport properties and device performance.
The synthesis of N-(4-bromo-2-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine involves a multi-step process that begins with the preparation of the substituted phenyl amine precursor. This precursor undergoes cyclization under specific conditions to form the imidazole ring. The introduction of the bromo and methoxy groups is achieved through nucleophilic aromatic substitution or other site-selective reactions, ensuring precise control over the final product's structure.
From an analytical standpoint, this compound has been extensively characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analyses confirm the compound's purity and structural integrity, which are critical for its use in downstream applications.
Looking ahead, ongoing research is focused on optimizing the synthesis routes for N-(4-bromo-2-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine to improve yield and reduce costs. Additionally, researchers are exploring its potential as a chiral catalyst in asymmetric synthesis, leveraging its unique stereochemical properties to facilitate enantioselective reactions.
In conclusion, N-(4-bromo-2-methoxyphenyl)-4,5-dihydro-1H-imidazol-2-amine (CAS No. 2379538-68) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool for advancing both academic research and industrial innovations. As new discoveries emerge, this compound is poised to play an even more significant role in shaping the future of chemical science. ]]>
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